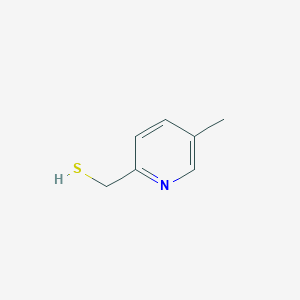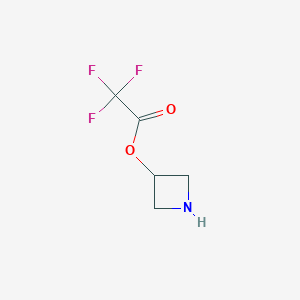
(5-Methylpyridin-2-YL)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylpyridin-2-YL)methanethiol: is an organic compound with the molecular formula C7H9NS It is a derivative of pyridine, featuring a methyl group at the 5-position and a methanethiol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyridin-2-YL)methanethiol typically involves the reaction of 5-methyl-2-pyridylmethanol with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions to convert the hydroxyl group to a thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Oxidation: (5-Methylpyridin-2-YL)methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding alcohols
Substitution: Various substituted pyridines
科学研究应用
Chemistry: (5-Methylpyridin-2-YL)methanethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the interactions of thiol-containing molecules with proteins and enzymes. It is also used in the development of thiol-based inhibitors for various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-sensitive enzymes or pathways. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of (5-Methylpyridin-2-YL)methanethiol involves its interaction with thiol-sensitive molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. This interaction can affect various biological pathways, including redox signaling and cellular metabolism .
相似化合物的比较
(5-Methylpyridin-2-YL)methanamine: This compound is similar in structure but contains an amine group instead of a thiol group.
2-Methyl-5-(methylthio)pyridine: Another similar compound with a methylthio group at the 5-position.
5-Methyl-2-pyridylmethanol: The alcohol counterpart of (5-Methylpyridin-2-YL)methanethiol.
Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of both a pyridine ring and a thiol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C7H9NS |
|---|---|
分子量 |
139.22 g/mol |
IUPAC 名称 |
(5-methylpyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 |
InChI 键 |
KPSSDFRMRPLAKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B12452055.png)
![4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)

![3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B12452065.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12452081.png)

![1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12452095.png)
![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)
![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)

![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)
